
3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” typically involves the condensation of 8-hydroxyquinoline with 4-methoxybenzaldehyde under basic conditions. The reaction may proceed through a Knoevenagel condensation mechanism, where the aldehyde reacts with an active methylene compound in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyquinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the prop-2-en-1-one structure.
Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer or anti-inflammatory agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of “3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with DNA, leading to its biological effects. The hydroxyquinoline moiety is known to chelate metal ions, which can be crucial for its activity.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
4-Methoxybenzaldehyde: Used in the synthesis of various organic compounds.
Chalcones: A class of compounds with a similar prop-2-en-1-one structure, known for their diverse biological activities.
Uniqueness
“3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is unique due to the combination of the hydroxyquinoline and methoxyphenyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
CAS番号 |
833488-11-2 |
|---|---|
分子式 |
C19H15NO3 |
分子量 |
305.3 g/mol |
IUPAC名 |
3-(8-hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H15NO3/c1-23-15-8-4-14(5-9-15)17(21)10-6-13-7-11-18(22)19-16(13)3-2-12-20-19/h2-12,22H,1H3 |
InChIキー |
ZNCDAWFSYFJXPV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C3C=CC=NC3=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


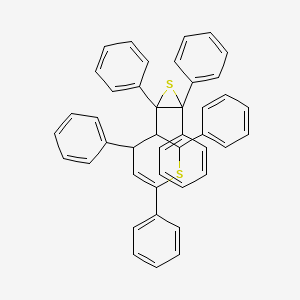
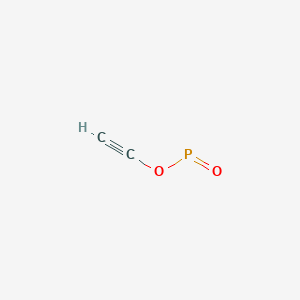
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)



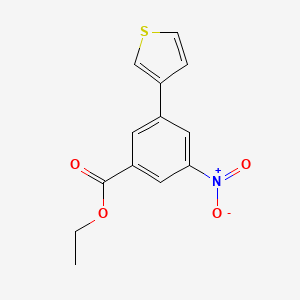
![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
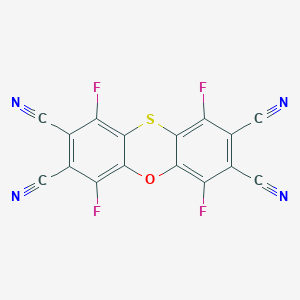
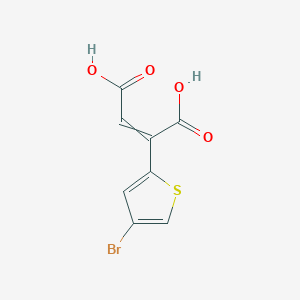
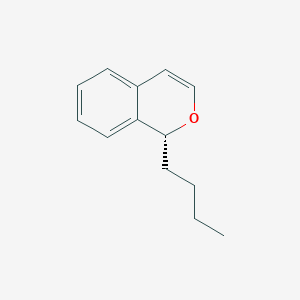
![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)
